cis-Cypermethrin Benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

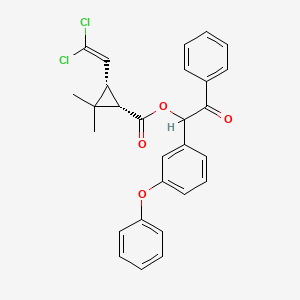

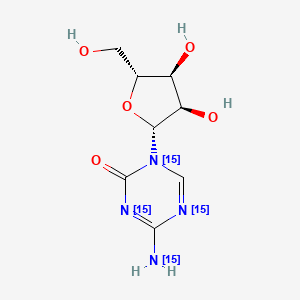

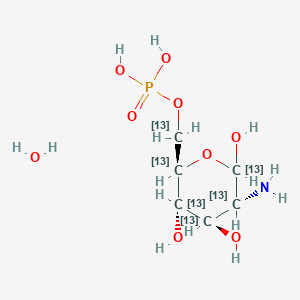

cis-Cypermethrin Benzaldehyde is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its high efficacy against a broad spectrum of insect pests. The compound is a chiral molecule with multiple asymmetric centers, resulting in several optical isomers. The cis isomer of cypermethrin is particularly noted for its potent insecticidal properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cypermethrin Benzaldehyde involves several steps, starting from the basic raw materials. The primary synthetic route includes the esterification of 3-phenoxybenzaldehyde with 2,2-dimethylcyclopropanecarboxylic acid, followed by the introduction of a cyano group. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and subsequent reactions.

Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the separation of its diastereomers. The process involves the use of a C18 column with a mobile phase consisting of methanol, acetonitrile, and water in specific ratios. The flow rate and column temperature are carefully controlled to achieve optimal separation and yield .

Analyse Chemischer Reaktionen

Types of Reactions: cis-Cypermethrin Benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and metabolism in the environment and biological systems.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like ozone and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed: The major products formed from the reactions of this compound include 3-phenoxybenzoic acid and its derivatives. These products result from the cleavage of the ester bond and subsequent oxidation or reduction reactions .

Wissenschaftliche Forschungsanwendungen

cis-Cypermethrin Benzaldehyde has numerous applications in scientific research. In chemistry, it is used as a model compound for studying chiral separation techniques and the stereochemistry of pyrethroid insecticides. In biology and medicine, it serves as a tool for investigating the toxicological effects of pyrethroids on various organisms. Industrially, it is employed in the formulation of insecticidal products for agricultural and household use .

Wirkmechanismus

The mechanism of action of cis-Cypermethrin Benzaldehyde involves the disruption of sodium channels in the nervous system of insects. This disruption leads to prolonged opening of the sodium channels, resulting in multiple nerve impulses and eventual paralysis of the insect. The compound also affects calcium ion concentrations in the cytosol, further contributing to its insecticidal activity .

Vergleich Mit ähnlichen Verbindungen

cis-Cypermethrin Benzaldehyde is often compared with other pyrethroid insecticides such as permethrin and deltamethrin. While all these compounds share a similar mode of action, this compound is unique in its higher potency and efficacy against a broader range of insect pests. Similar compounds include trans-Cypermethrin, permethrin, and fenvalerate .

Conclusion

This compound is a highly effective pyrethroid insecticide with significant applications in agriculture, household pest control, and scientific research. Its unique chemical properties and potent insecticidal activity make it a valuable tool in pest management and toxicological studies.

Eigenschaften

Molekularformel |

C28H24Cl2O4 |

|---|---|

Molekulargewicht |

495.4 g/mol |

IUPAC-Name |

[2-oxo-1-(3-phenoxyphenyl)-2-phenylethyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C28H24Cl2O4/c1-28(2)22(17-23(29)30)24(28)27(32)34-26(25(31)18-10-5-3-6-11-18)19-12-9-15-21(16-19)33-20-13-7-4-8-14-20/h3-17,22,24,26H,1-2H3/t22-,24-,26?/m1/s1 |

InChI-Schlüssel |

GRPTZIGMUCLXLT-DXCPIXMJSA-N |

Isomerische SMILES |

CC1([C@@H]([C@@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |

Kanonische SMILES |

CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)

![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)

![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)

![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)